Kelletinin I

Antimicrobial Resistance Marine Pharmacology Cytotoxicity

Researchers studying eukaryotic DNA replication often face off-target effects from broad-spectrum polymerase inhibitors. Kelletinin I is a structurally unique marine natural product that selectively inhibits DNA polymerase α over other DNA-processing enzymes. - Preferential inhibition of eukaryotic DNA polymerase α vs. DNA polymerase β, DNA polymerase I, Exo III, DNase I, and E. coli RNA polymerase. - Antibacterial benchmark: inhibits Bacillus subtilis at 0.4 µg/mL, providing a quantifiable control for antimicrobial screening. - Structurally distinct erythritol core differentiates it from ribityl-based kelletinin analogs, enabling SAR dissection of polyol chain effects. Sourced from validated stocks with global shipping.

Molecular Formula C32H26O12
Molecular Weight 602.5 g/mol
CAS No. 87697-99-2
Cat. No. B1673384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKelletinin I
CAS87697-99-2
Synonymserythrityl tetrakis (4-hydroxybenzoate)
kelletinin I
Molecular FormulaC32H26O12
Molecular Weight602.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)OCC(C(COC(=O)C2=CC=C(C=C2)O)OC(=O)C3=CC=C(C=C3)O)OC(=O)C4=CC=C(C=C4)O)O
InChIInChI=1S/C32H26O12/c33-23-9-1-19(2-10-23)29(37)41-17-27(43-31(39)21-5-13-25(35)14-6-21)28(44-32(40)22-7-15-26(36)16-8-22)18-42-30(38)20-3-11-24(34)12-4-20/h1-16,27-28,33-36H,17-18H2/t27-,28+
InChIKeyUFYXGHSICNSXJL-HNRBIFIRSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Kelletinin I: Marine-Derived DNA Polymerase Inhibitor


Kelletinin I is a marine natural product and a tetraester of p-hydroxybenzoic acid linked to an erythritol core. First isolated from the marine gastropod *Kelletia kelletii* and also found in *Buccinulum corneum*, it belongs to a small, structurally unique class of bioactive compounds from hard-shelled mollusks [1]. Its biological profile is characterized by preferential inhibition of eukaryotic DNA polymerase alpha [2], a key enzyme in DNA replication, and it has demonstrated activity against both prokaryotic and eukaryotic cell growth [1].

Kelletinin I: Why Substitution Fails


Generic substitution among kelletinins is not scientifically sound due to fundamental differences in their polyol core structure and esterification patterns, which directly influence their biological selectivity and potency. Kelletinin I is an erythrityl tetrakis(p-hydroxybenzoate), whereas its closest analogs, Kelletinin A and Kelletinin II, are built on ribityl and 2-deoxy-D-ribityl cores, respectively [1][2]. These structural variations are not trivial; they dictate the molecule's interaction with its primary target, DNA polymerase alpha, and other DNA-processing enzymes. Research confirms that while Kelletinin I preferentially inhibits DNA polymerase alpha, this selectivity is directly tied to the specific arrangement of its p-hydroxybenzoic acid esters and the hydroxyl groups on its erythritol backbone [3]. Therefore, replacing Kelletinin I with a structurally similar analog without re-validation would compromise experimental reproducibility and lead to erroneous structure-activity relationship (SAR) conclusions.

Kelletinin I: Quantitative Differentiation


Comparative Antibacterial and Cytostatic Potency

Kelletinin I demonstrates comparable, potent inhibitory activity against both prokaryotic and eukaryotic cell growth. In the foundational study by Tymiak and Rinehart (1983), both Kelletinin I and its close structural analog, Kelletinin II, inhibited the growth of the Gram-positive bacterium *Bacillus subtilis* and L1210 mouse leukemia cells at a concentration of 0.4 µg/mL [1]. This quantitative parity establishes a baseline for potency, but the compounds' structural differences (erythrityl vs. 2-deoxy-D-ribityl cores) may affect other properties such as target selectivity and metabolic stability, which are critical for downstream applications.

Antimicrobial Resistance Marine Pharmacology Cytotoxicity

Selective Inhibition of DNA Polymerase Alpha

Kelletinin I exhibits a distinct selectivity profile among DNA-processing enzymes. The study by Orlando et al. (1991) demonstrated that Kelletinin I preferentially inhibits eukaryotic DNA polymerase alpha, while showing significantly less activity against DNA polymerase beta, E. coli DNA polymerase I, Exonuclease III, pancreatic DNase I, micrococcal nuclease, and E. coli RNA polymerase [1]. The inhibitory effect was specifically attributed to the hydroxyl group of the p-hydroxybenzoic acid moiety [1]. This selective inhibition profile is a key differentiator from broad-spectrum DNA intercalators or non-specific enzyme inhibitors.

DNA Replication Enzymology Target Profiling

Erythritol-Based Scaffold Differentiation

The central scaffold of Kelletinin I is an erythritol molecule esterified at all four positions with p-hydroxybenzoic acid [1][2]. This contrasts sharply with the scaffolds of its closest analogs: Kelletinin A is a pentakis(p-hydroxybenzoate) of ribitol, and Kelletinin II is a tetrakis(p-hydroxybenzoate) of 2-deoxy-D-ribitol [1]. This fundamental difference in the core polyol (a 4-carbon vs. a 5-carbon chain, and a specific stereochemistry) directly influences the three-dimensional presentation of the bioactive p-hydroxybenzoate groups, providing a unique tool for studying how molecular geometry impacts target engagement and biological activity.

Structure-Activity Relationship Natural Product Chemistry Synthetic Biology

Kelletinin I: Research and Industrial Applications


Mechanistic Studies of DNA Polymerase Alpha

Leverage Kelletinin I as a selective tool compound to dissect the specific role of DNA polymerase alpha in DNA replication and repair. Its preferential inhibition profile, documented against a panel of other DNA-processing enzymes [1], makes it superior to broad-spectrum polymerase inhibitors for generating high-confidence, mechanism-specific data.

SAR Studies on Polyol Natural Products

Employ Kelletinin I as a reference standard in SAR campaigns. Its unique erythritol core differentiates it from analogs like Kelletinin A (ribityl) and Kelletinin II (2-deoxy-D-ribityl) [2]. This allows researchers to probe the functional consequences of polyol chain length and hydroxylation state on biological activity, a crucial step in medicinal chemistry optimization.

Antimicrobial Discovery and Marine Biodiscovery

Utilize Kelletinin I as a validated positive control or lead scaffold in antimicrobial screening programs. Its established inhibitory concentration of 0.4 µg/mL against *Bacillus subtilis* [2] provides a quantifiable benchmark for assessing the potency of novel antibacterial agents, particularly those derived from marine invertebrates.

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